An In-depth Technical Guide to 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine: Structure, Properties, and Therapeutic Potential
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2][3][4] This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, serves as a versatile building block for the design of novel therapeutic agents.[1][3][5] Its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][6][7] The incorporation of a piperidine moiety, a common structural motif in many approved drugs, can further enhance the pharmacological profile by improving physicochemical properties and target interactions. This guide provides a comprehensive technical overview of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine, a molecule of significant interest for drug discovery and development.
Chemical Structure and Identification
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 5-methyl-1,3,4-thiadiazole group. The structural combination of the polar, aromatic thiadiazole ring and the flexible, saturated piperidine ring imparts unique chemical and biological characteristics to the molecule.
Key Identifiers:
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IUPAC Name: 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
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Molecular Formula: C₈H₁₃N₃S
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Molecular Weight: 183.28 g/mol
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Canonical SMILES: CC1=NN=C(S1)C2CCNCC2
Physicochemical Properties
The physicochemical properties of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine are crucial for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is not extensively available, we can infer its properties based on its structure and data from closely related analogs.
| Property | Value/Prediction | Source/Basis |
| Molecular Weight | 183.28 g/mol | Calculated |
| XLogP3-AA | ~1.0 | Estimated based on analogs |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
| Topological Polar Surface Area | 66.1 Ų | Based on 4-(1,3,4-Thiadiazol-2-yl)piperidine[8] |
| Physical Form | Likely a solid at room temperature | Based on similar heterocyclic compounds[9] |
| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water. The piperidine nitrogen can be protonated to form salts with improved aqueous solubility. | Structural anaylsis |
Synthesis and Methodologies
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-established in the literature, typically involving the cyclization of thiosemicarbazide derivatives or the reaction of acid hydrazides with a source of sulfur.[10][11] A plausible and efficient synthetic route to 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine is outlined below.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of an N-acylthiosemicarbazide intermediate. This approach offers high yields and readily available starting materials.
Caption: Proposed synthetic workflow for 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Acetyl-2-(piperidine-4-carbonyl)hydrazine-1-carbothioamide (Intermediate C)
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To a stirred solution of piperidine-4-carbohydrazide (A) (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF), add acetyl isothiocyanate (B) (1.1 equivalents) dropwise at room temperature.
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The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with a non-polar solvent like hexane to remove any unreacted starting materials, yielding the crude intermediate (C).
Rationale: This step involves the nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate, followed by an acyl transfer to form the N-acylthiosemicarbazide intermediate.
Step 2: Cyclization to 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine (Final Product D)
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The crude intermediate (C) from the previous step is carefully added to a cold (0 °C) concentrated acid, such as sulfuric acid or phosphoric acid, with stirring.
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The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
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The mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.
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The solid product is collected by filtration, washed with water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Rationale: The strong acid catalyzes the intramolecular cyclization of the N-acylthiosemicarbazide. This involves the dehydration of the intermediate to form the stable, aromatic 1,3,4-thiadiazole ring.
Spectroscopic Characterization
The structure of the synthesized 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine can be confirmed using various spectroscopic techniques. The expected key signals are as follows:
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¹H NMR:
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A singlet corresponding to the methyl protons (-CH₃) on the thiadiazole ring.
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Multiplets in the aliphatic region corresponding to the protons of the piperidine ring.
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A broad singlet for the piperidine N-H proton, which is exchangeable with D₂O.
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¹³C NMR:
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A signal for the methyl carbon.
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Signals for the carbons of the piperidine ring.
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Two distinct signals for the carbons of the thiadiazole ring (C2 and C5).
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IR Spectroscopy:
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Characteristic N-H stretching vibration for the piperidine amine.
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C-H stretching vibrations for the aliphatic and methyl groups.
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C=N and C-S stretching vibrations characteristic of the thiadiazole ring.
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Mass Spectrometry:
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The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.28).
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Pharmacological Profile and Potential Applications
The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine, which allows its derivatives to interfere with DNA replication processes.[12] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring can enhance the ability of these compounds to cross cellular membranes and interact with biological targets.[12] Consequently, 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine is a promising candidate for a variety of therapeutic applications.
Caption: Diverse pharmacological activities of the 1,3,4-thiadiazole scaffold.
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Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1][13][14][15] The mechanism of action can involve the inhibition of key enzymes like carbonic anhydrases, kinases, or topoisomerases, as well as the induction of apoptosis.[12][15] The piperidine moiety can further enhance this activity by improving target binding and pharmacokinetic properties.
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Antimicrobial Activity: The 1,3,4-thiadiazole scaffold is a well-known pharmacophore in the development of antimicrobial agents.[2][4][16] Derivatives have shown significant activity against a broad spectrum of bacteria and fungi.[2][4][17] The presence of the piperidine ring has also been associated with antimicrobial effects.
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Anti-inflammatory and Analgesic Activity: Several 1,3,4-thiadiazole derivatives have exhibited significant anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[2][4]
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Central Nervous System (CNS) Activity: Compounds containing the 1,3,4-thiadiazole ring have been investigated for their effects on the CNS, demonstrating anticonvulsant, antidepressant, and anxiolytic activities.[2][4]
Conclusion
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine represents a molecule of considerable interest for medicinal chemists and drug development professionals. Its hybrid structure, combining the pharmacologically rich 1,3,4-thiadiazole core with the versatile piperidine moiety, suggests a high potential for a wide range of therapeutic applications. The synthetic route outlined in this guide is robust and adaptable, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted and could lead to the development of novel and effective therapeutic agents.
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